Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
CAS No.: 129321-82-0
Cat. No.: VC8340290
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129321-82-0 |
|---|---|
| Molecular Formula | C13H23NO3 |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate |
| Standard InChI | InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10(8-15)13(9-14)5-4-6-13/h10,15H,4-9H2,1-3H3 |
| Standard InChI Key | UTVLESWQVLBCDG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C2(C1)CCC2)CO |
Introduction
Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate is a complex organic compound with a molecular formula of C13H23NO3 and a molecular weight of 241.33 g/mol . It belongs to the class of spirocyclic compounds, characterized by a unique bicyclic structure where two rings share a common atom. This compound is particularly noted for its potential applications in medicinal chemistry and as a building block for more complex chemical structures .
Synthesis and Preparation
The synthesis of tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves several key steps, often starting from simpler azaspiro compounds. The process requires careful control of reaction conditions, including temperature, solvent choice (such as tetrahydrofuran or dichloromethane), and stoichiometry of reagents to ensure high yield and purity of the final product.
Applications and Research Findings
This compound is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals. Its unique spirocyclic structure allows it to interact with biological targets such as enzymes or receptors, potentially modulating their activity. This interaction can lead to alterations in cellular processes, influencing pathways relevant to therapeutic applications.
Applications Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic applications due to its interaction with biological targets. |
| Organic Synthesis | Used as a building block for more complex chemical structures. |
| Pharmaceutical Development | Involved in the synthesis of compounds with potential therapeutic effects. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume